3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-6,7-dimethoxy-1(3H)-isobenzofuranone
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Overview
Description
3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-6,7-dimethoxy-1(3H)-isobenzofuranone is a complex organic compound that features a pyrazole ring, a phenyl group, and an isobenzofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-6,7-dimethoxy-1(3H)-isobenzofuranone typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be applied to scale up the synthesis process, ensuring high yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-6,7-dimethoxy-1(3H)-isobenzofuranone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques and conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-6,7-dimethoxy-1(3H)-isobenzofuranone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-6,7-dimethoxy-1(3H)-isobenzofuranone involves its interaction with molecular targets and pathways within biological systems. The compound’s pyrazole ring and phenyl groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
Uniqueness
3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-6,7-dimethoxy-1(3H)-isobenzofuranone is unique due to its combination of a pyrazole ring, phenyl groups, and an isobenzofuranone moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C31H26N2O4 |
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Molecular Weight |
490.5 g/mol |
IUPAC Name |
3-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C31H26N2O4/c1-35-27-18-17-24-28(30(27)36-2)31(34)37-29(24)22-13-15-23(16-14-22)33-26(21-11-7-4-8-12-21)19-25(32-33)20-9-5-3-6-10-20/h3-18,26,29H,19H2,1-2H3 |
InChI Key |
WBJGEVKGLLWMOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)C3=CC=C(C=C3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)OC |
Origin of Product |
United States |
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